molecular formula C8H8Br2 B1280084 1-Bromo-2-(1-bromoethyl)benzene CAS No. 62384-31-0

1-Bromo-2-(1-bromoethyl)benzene

Cat. No. B1280084
CAS RN: 62384-31-0
M. Wt: 263.96 g/mol
InChI Key: KXXZULOWQUGDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(1-bromoethyl)benzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a benzene ring substituted with a bromine atom and a bromoethyl group. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through several methods. For instance, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a sterically hindered aryl bromide, has been reported, which indicates the feasibility of synthesizing brominated benzene compounds with various substituents . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene has been described, showcasing the ability to introduce alkyl chains onto the benzene ring . Although these examples do not directly describe the synthesis of 1-Bromo-2-(1-bromoethyl)benzene, they provide insight into the methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex due to the presence of multiple substituents. For example, a study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed a unique conformation due to steric hindrance . Similarly, the crystal structure of a dibromo-substituted benzo annulene was characterized, demonstrating the influence of bromine substituents on the molecular conformation . These studies suggest that the molecular structure of 1-Bromo-2-(1-bromoethyl)benzene would also be influenced by its bromine substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can vary widely. For instance, the synthesis and properties of a highly sterically hindered aryl bromide revealed the presence of rotational isomers and temperature-dependent NMR peak coalescence . The spectral characterization of a dibromo-substituted benzo annulene provided insights into its vibrational wavenumbers and chemical shifts . Additionally, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis indicates the potential for such derivatives to form organometallic compounds . These studies suggest that 1-Bromo-2-(1-bromoethyl)benzene would also have unique physical and chemical properties that could be explored for various applications in organic synthesis.

Scientific Research Applications

1. Gas-Phase Elimination Kinetics

Chuchani and Martín (1990) investigated the elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane in the gas phase. They observed that the phenyl group in (2-bromoethyl)benzene provides anchimeric assistance in the HBr elimination process. This research contributes to understanding the reaction mechanisms and kinetics in gas-phase chemistry involving brominated compounds (Chuchani & Martín, 1990).

2. Synthesis of Complex Molecules

Pan et al. (2014) demonstrated the use of 1-Bromo-2-(cyclopropylidenemethyl)benzenes in palladium-catalyzed reactions with 2-alkynylphenols to synthesize indeno[1,2-c]chromenes. This showcases the potential of brominated compounds in facilitating complex molecular synthesis and contributing to the diversity of chemical structures (Pan et al., 2014).

3. Fluorescence Properties

Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene and studied its photoluminescence properties. The compound exhibited significant fluorescence intensity, indicating its potential use in materials science, particularly in developing fluorescent materials (Zuo-qi, 2015).

4. Organometallic Synthesis

Porwisiak and Schlosser (1996) explored 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis. This research highlights the significance of brominated benzene derivatives in the field of organometallic chemistry, providing a pathway to various synthetically useful reactions (Porwisiak & Schlosser, 1996).

Safety And Hazards

1-Bromo-2-(1-bromoethyl)benzene is considered hazardous. It is classified as a flammable liquid, skin irritant, and poses a threat to the respiratory system . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

1-bromo-2-(1-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZULOWQUGDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493201
Record name 1-Bromo-2-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(1-bromoethyl)benzene

CAS RN

62384-31-0
Record name 1-Bromo-2-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(1-bromoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(1-bromoethyl)benzene
Reactant of Route 2
1-Bromo-2-(1-bromoethyl)benzene
Reactant of Route 3
1-Bromo-2-(1-bromoethyl)benzene
Reactant of Route 4
1-Bromo-2-(1-bromoethyl)benzene
Reactant of Route 5
1-Bromo-2-(1-bromoethyl)benzene
Reactant of Route 6
1-Bromo-2-(1-bromoethyl)benzene

Citations

For This Compound
6
Citations
B Cui, J Shan, C Yuan, W Han, N Wan… - Organic & Biomolecular …, 2017 - pubs.rsc.org
An efficient complementary strategy for the construction of spiro[pyrrolidin-3,2′-oxindole] derivatives has been described. With the sequential nucleophilic benzylation and copper-…
Number of citations: 9 pubs.rsc.org
M Shimizu, Y Tomioka, I Nagao, T Hiyama - Synlett, 2009 - thieme-connect.com
Efficient annulation of vic-diborylalkenes and-arenes with vic-bromo (bromomethyl) arenes has been achieved, using Pd (PPh 3) 4 as a catalyst in the presence of Cs 2 CO 3 and water …
Number of citations: 10 www.thieme-connect.com
K Kobayashi, Y Chikazawa - Helvetica Chimica Acta, 2016 - Wiley Online Library
An efficient one‐pot procedure for the preparation of 3‐substituted 3,4‐dihydro‐1,2,3‐benzotriazines 2, 3, and 4 from o‐bromobenzyl azides 1 is described. The reaction of these azides …
Number of citations: 3 onlinelibrary.wiley.com
AG Pandey, MJ McGrath, OG Mancheno, C Bolm - Synthesis, 2011 - thieme-connect.com
Enantiomerically enriched forms of a sulfoximine-based myristic acid analogue are prepared using either an asymmetric desymmetrization with a chiral base, or an enantioselective …
Number of citations: 19 www.thieme-connect.com
LE Wise - 2009 - figshare.utas.edu.au
This thesis describes synthetic and density functional (DFT) investigations of organometallic complexes of the 4-azapentalenyl anion featuring Group 1, 3 and 4 metals. Included are …
Number of citations: 3 figshare.utas.edu.au
JY Mo - 2021 - open.library.ubc.ca
This thesis describes my contribution to the development of radical reactions for the synthesis of nitrogen heterocycles and new synthetic methods using sulfuryl fluoride and thionyl …
Number of citations: 2 open.library.ubc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.